molecular formula C14H18N2O7S3 B253768 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide

カタログ番号 B253768
分子量: 422.5 g/mol
InChIキー: XMCPHXOYIXIROI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide, also known as DB844, is a synthetic compound that has been extensively studied for its potential use in the treatment of various infectious diseases.

作用機序

The exact mechanism of action of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide is not fully understood. However, it is believed that 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide inhibits the synthesis of mycolic acids, which are essential components of the cell wall of mycobacteria. This inhibition leads to cell death of the bacteria.
Biochemical and Physiological Effects:
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has been shown to have a low toxicity profile in vitro and in vivo studies. In animal studies, 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has been shown to have a good pharmacokinetic profile and is well tolerated. 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has also been shown to have a long half-life, which makes it an attractive candidate for once-daily dosing.

実験室実験の利点と制限

One of the main advantages of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide is its potent activity against drug-resistant strains of M. tuberculosis. This makes it a promising candidate for the treatment of tuberculosis, which is a major global health problem. However, one of the limitations of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide is that it is still in the preclinical stage of development. More studies are needed to determine its safety and efficacy in humans.

将来の方向性

There are several future directions for research on 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide. One area of research is to determine the safety and efficacy of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in humans. Clinical trials are needed to determine the optimal dosing regimen and to evaluate the safety and efficacy of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in patients with tuberculosis. Another area of research is to investigate the potential use of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in combination therapy with other anti-tuberculosis drugs. Combination therapy is often used to prevent the emergence of drug-resistant strains of M. tuberculosis. Finally, further studies are needed to determine the potential use of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in the treatment of other infectious diseases, such as leprosy and Chagas disease.
Conclusion:
In conclusion, 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide is a promising candidate for the treatment of various infectious diseases, including tuberculosis, leprosy, and Chagas disease. Its potent activity against drug-resistant strains of M. tuberculosis makes it an attractive candidate for the treatment of tuberculosis. However, more studies are needed to determine its safety and efficacy in humans. Future research should focus on clinical trials to determine the optimal dosing regimen and to evaluate the safety and efficacy of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in patients with tuberculosis. Combination therapy and the potential use of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in the treatment of other infectious diseases should also be investigated.

合成法

The synthesis of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide involves several steps, starting with the reaction of 2-mercaptoethanol with acetic anhydride to form 3-acetoxythietane-1,1-dioxide. This intermediate is then reacted with 2-amino-4-chlorobenzenesulfonamide to form the sulfonamide derivative. The final step involves the reaction of the sulfonamide derivative with 3-isothiocyanato-2-oxo-1,3-thiazolidine to form 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide.

科学的研究の応用

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has been studied extensively for its potential use in the treatment of various infectious diseases, including tuberculosis, leprosy, and Chagas disease. In vitro studies have shown that 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide exhibits potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has also been shown to be effective against drug-resistant strains of M. tuberculosis.

特性

製品名

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide

分子式

C14H18N2O7S3

分子量

422.5 g/mol

IUPAC名

N-(1,1-dioxothiolan-3-yl)-N-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H18N2O7S3/c1-15(12-6-8-24(18,19)10-12)26(22,23)13-4-2-11(3-5-13)16-14(17)7-9-25(16,20)21/h2-5,12H,6-10H2,1H3

InChIキー

XMCPHXOYIXIROI-UHFFFAOYSA-N

SMILES

CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O

正規SMILES

CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。